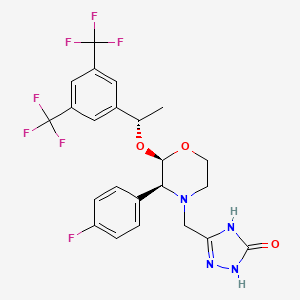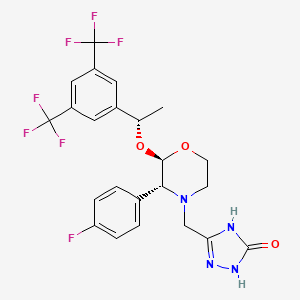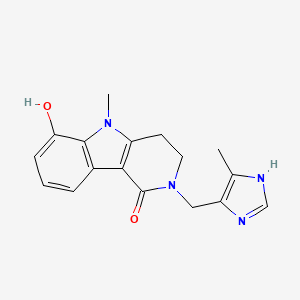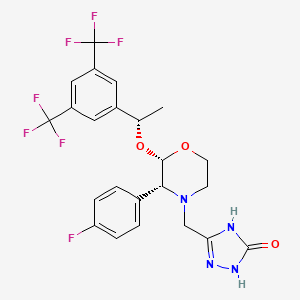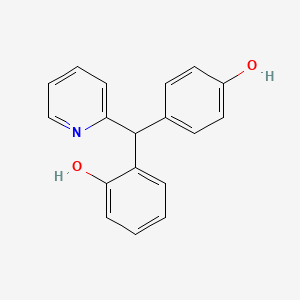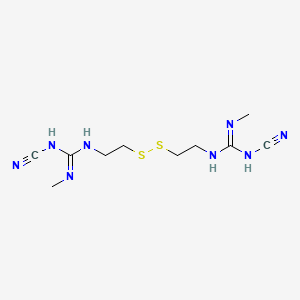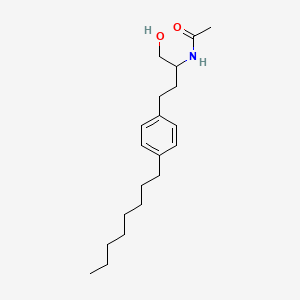
Fingolimod Impurity 4
Overview
Description
Fingolimod impurity 4, also known as FTI-277, is an important component of the drug Fingolimod. Fingolimod is a sphingosine 1-phosphate receptor modulator that is used to treat multiple sclerosis (MS). Impurity 4 is an important component of Fingolimod as it is responsible for its therapeutic efficacy.
Mechanism of Action
- Its primary target is the S1P1 receptor, which plays a crucial role in immune cell trafficking and lymphocyte migration from the blood into tissues .
Target of Action
Biochemical Pathways
Advantages and Limitations for Lab Experiments
Fingolimod impurity 4 is an important component of Fingolimod and is used in numerous scientific studies. One of the advantages of using this compound in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. For example, it is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it is not commercially available, which can make it difficult to obtain.
Future Directions
There are a number of potential future directions for research on Fingolimod impurity 4. These include further research into the mechanism of action of this compound and the development of new methods for synthesizing and purifying the compound. Additionally, further research into the biochemical and physiological effects of this compound could provide insight into potential therapeutic applications. Additionally, further research into the potential side effects of this compound could provide valuable information for clinical trials. Finally, further research into the potential synergistic effects of this compound with other drugs could lead to the development of more effective treatments for MS.
Scientific Research Applications
Fingolimod impurity 4 has been used in numerous scientific studies and is being developed as a potential therapeutic agent for MS. In particular, it has been studied for its ability to reduce inflammation and improve nerve conduction in MS patients. Additionally, this compound has been studied for its potential to reduce the risk of relapse and progression of MS.
Biochemical Analysis
Biochemical Properties
Fingolimod Impurity 4, like Fingolimod, may interact with various enzymes, proteins, and other biomolecules. Fingolimod is known to act on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects
Cellular Effects
Fingolimod, the parent compound, has been shown to reduce T-cell numbers in circulation and the central nervous system (CNS), thereby suppressing inflammation and MS . It’s plausible that this compound may have similar or related effects, but this needs to be confirmed through experimental studies.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Fingolimod, the parent compound, exerts its effects at the molecular level through several mechanisms. It inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A)
Temporal Effects in Laboratory Settings
Fingolimod, the parent compound, has been subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed . Similar studies could be conducted on this compound to understand its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Fingolimod, the parent compound, has been studied in animal models of various diseases . Similar studies could be conducted on this compound to understand its dosage effects.
Metabolic Pathways
Fingolimod, the parent compound, is known to exert inhibitory effects on sphingolipid pathway enzymes
Transport and Distribution
Fingolimod, the parent compound, is known to readily penetrate the CNS . Similar studies could be conducted on this compound to understand its transport and distribution.
Subcellular Localization
Fingolimod, the parent compound, is known to readily penetrate the CNS
properties
IUPAC Name |
N-[1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(16-22)21-17(2)23/h10-13,20,22H,3-9,14-16H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXZIVZQURIFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


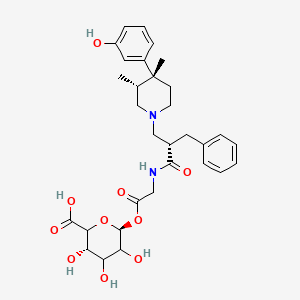
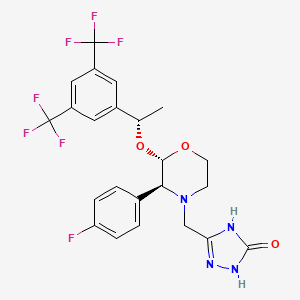
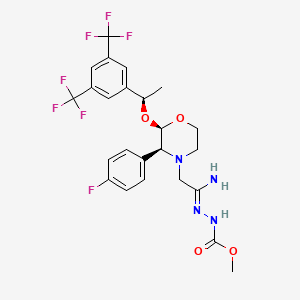
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
